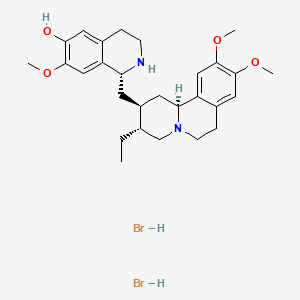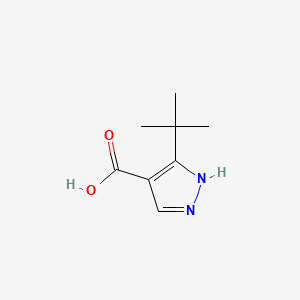
(S)-(3-Hydroxypyrrolidin-1-yl)(tétrahydro-2H-pyran-4-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” is a complex organic compound. The compound is a derivative of tetrahydropyran, a type of heterocyclic compound . The tetrahydropyran ring is a common structural motif in many natural products and pharmaceutical compounds .
Synthesis Analysis
The synthesis of such compounds often involves multistep reactions. For instance, the synthesis of tetrahydropyrans has been achieved through diverse methodologies, including the use of catalysts such as ionic liquids, heterogeneous catalysts, polyethylene glycol (PEG), magnetic nanoparticles, MOFs, or sophisticated organocatalysts .
Molecular Structure Analysis
The molecular structure of “(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” is complex, involving a pyrrolidine ring and a tetrahydropyran ring. The tetrahydropyran ring is a six-membered ring with one oxygen atom .
Chemical Reactions Analysis
The chemical reactions involving “(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” could be complex due to the presence of multiple functional groups. The compound could potentially undergo a variety of reactions, including those typical of alcohols, ketones, and amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of “(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” would depend on its exact molecular structure. For instance, tetrahydropyran derivatives have been described as having high binding constants .
Applications De Recherche Scientifique
Synthèse des 2H-pyranes
Le composé contient un cycle 2H-pyran, qui est un motif structural présent dans de nombreux produits naturels . Ce composé pourrait être utilisé comme intermédiaire clé dans la synthèse des 2H-pyranes .
Construction de structures de produits naturels
Le cycle 2H-pyran dans le composé est un intermédiaire clé stratégique dans la construction de nombreuses structures de produits naturels . Cela pourrait être utilisé dans la synthèse de produits naturels complexes.
Synthèse de l'acide daurichroménique et de ses analogues
Les 2H-pyranes ont été utilisés comme intermédiaires clés dans la synthèse totale de l'acide (−)-daurichroménique et de ses analogues .
Détection des cassures simple brin de l'ADN
Le composé pourrait potentiellement être utilisé en conjonction avec d'autres produits chimiques pour améliorer le processus de détection des cassures simple brin (SSB) de l'ADN .
Synthèse des 2-(5-bromothiophène-2-sulfonamido)-N-(tétrahydro-2H-pyran-2-yloxy)acétamides
Le composé peut être utilisé dans la synthèse des 2-(5-bromothiophène-2-sulfonamido)-N-(tétrahydro-2H-pyran-2-yloxy)acétamides .
Propriétés anti-inflammatoires
Le composé pourrait potentiellement avoir des propriétés anti-inflammatoires . Cependant, des recherches supplémentaires seraient nécessaires pour confirmer cela.
Orientations Futures
Propriétés
IUPAC Name |
[(3S)-3-hydroxypyrrolidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-9-1-4-11(7-9)10(13)8-2-5-14-6-3-8/h8-9,12H,1-7H2/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYXQTUXFAMVAL-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735364 |
Source


|
| Record name | [(3S)-3-Hydroxypyrrolidin-1-yl](oxan-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354691-47-6 |
Source


|
| Record name | [(3S)-3-Hydroxypyrrolidin-1-yl](oxan-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-](/img/structure/B594341.png)
![Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B594343.png)










